2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 524718-15-8
VCID: VC7778043
InChI: InChI=1S/C14H15N3/c15-13-5-7-16-14(9-13)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2,(H2,15,16)
SMILES: C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)N
Molecular Formula: C14H15N3
Molecular Weight: 225.295

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine

CAS No.: 524718-15-8

Cat. No.: VC7778043

Molecular Formula: C14H15N3

Molecular Weight: 225.295

* For research use only. Not for human or veterinary use.

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine - 524718-15-8

Specification

CAS No. 524718-15-8
Molecular Formula C14H15N3
Molecular Weight 225.295
IUPAC Name 2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-amine
Standard InChI InChI=1S/C14H15N3/c15-13-5-7-16-14(9-13)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2,(H2,15,16)
Standard InChI Key AZKCYSCBPAJCPT-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)N

Introduction

Chemical Identity and Molecular Properties

Structural Composition

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine consists of a bicyclic tetrahydroisoquinoline system linked to a pyridine ring substituted with an amine group at the 4-position. The IUPAC name, 2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-amine, reflects its fused heterocyclic architecture . The molecular formula C₁₄H₁₅N₃ corresponds to a degree of unsaturation of 9, indicative of its aromatic and saturated ring systems.

Key Identifiers

  • PubChem CID: 9855978

  • SMILES: C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)N

  • InChIKey: AZKCYSCBPAJCPT-UHFFFAOYSA-N

  • ChEMBL ID: CHEMBL166991

Physicochemical Characteristics

The compound’s molecular weight (225.29 g/mol) and logP value (computed as 2.23 via PubChem) suggest moderate lipophilicity, which may influence its pharmacokinetic properties. Hydrogen bond donor and acceptor counts (2 and 3, respectively) further underscore its potential for intermolecular interactions.

Synthetic Routes and Methodologies

Reductive Amination and Palladium-Catalyzed Coupling

A promising synthetic pathway for N-aryl-tetrahydroisoquinolines involves reductive amination followed by palladium-catalyzed ethoxyvinylation . While this method was applied to analogous structures, it provides a framework for synthesizing 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-4-amine:

  • Reductive Amination: Reacting 2-bromobenzylamine with pyridin-4-amine derivatives under hydrogenation conditions.

  • Suzuki Coupling: Introducing the ethoxyvinyl group via 2-ethoxyvinyl pinacolboronate and tetrakis(triphenylphosphine)palladium(0) .

  • Reductive Cyclization: Using triethylsilane and trifluoroacetic acid (TFA) to facilitate intramolecular N-alkylation .

This sequence yields the tetrahydroisoquinoline core while preserving the pyridin-4-amine substituent.

Challenges in Conformational Control

Studies on related tetrahydroisoquinoline derivatives reveal that steric and electronic factors influence conformational equilibria. For example, 2,6-bis-substituted pyridines exhibit three rotameric forms due to restricted rotation around amide bonds . While 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-4-amine lacks amide groups, its pyridine-amine linkage may adopt multiple conformers, complicating synthesis and purification .

Structural and Spectroscopic Analysis

NMR Spectroscopy Insights

1H- and 13C-NMR data for analogous compounds highlight distinct signals for the tetrahydroisoquinoline protons (δ 2.7–3.5 ppm for CH₂ groups) and pyridine aromatic protons (δ 7.0–8.5 ppm) . The amine proton typically appears as a broad singlet near δ 5.0 ppm .

Computational Predictions

HF/6-31G(d,p) calculations on similar structures predict energy minima for rotamers A and B, differing by 1.2 kcal/mol . These findings suggest that 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-4-amine may exist in multiple conformations, though experimental validation is needed.

X-ray Crystallography

While no crystal structure exists for this specific compound, studies on spiroheterocyclic tetrahydroisoquinolines reveal planar aromatic systems and chair-like conformations in piperidine rings . Such data can inform molecular modeling efforts for the title compound.

Spectroscopic and Computational Data

Key Spectral Features

TechniqueCharacteristics
IR SpectroscopyN-H stretch (~3400 cm⁻¹), C-N stretches (~1250 cm⁻¹), aromatic C=C (~1600 cm⁻¹)
UV-Visπ→π* transitions (λmax ~260 nm) and n→π* transitions (λmax ~310 nm)

Thermodynamic Properties

  • Boiling Point: Estimated at 412°C (EPI Suite).

  • Water Solubility: 1.2 mg/L (PubChem) .

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